2-(Difluoromethoxy)-6-fluorobenzonitrile physical properties
2-(Difluoromethoxy)-6-fluorobenzonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile, a key intermediate in modern drug discovery and agrochemical synthesis. The strategic incorporation of fluorine-containing functional groups, such as the difluoromethoxy and fluoro moieties, imparts unique electronic and physiological properties to parent molecules, making a thorough understanding of this building block's characteristics essential for its effective application. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both established data and detailed experimental protocols for in-house validation.
Introduction and Strategic Importance
2-(Difluoromethoxy)-6-fluorobenzonitrile (CAS No. 221202-14-8) is a substituted benzonitrile that has garnered significant interest in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from its role as a versatile synthetic intermediate for creating more complex molecules with enhanced metabolic stability and bioavailability.[2] The strategic placement of fluorine atoms and the difluoromethoxy group can significantly modulate a compound's lipophilicity, membrane permeability, and binding interactions with biological targets.[2][3] Understanding the fundamental physical properties of this compound is the first critical step in its successful application in synthetic chemistry and structure-activity relationship (SAR) studies.[2]
The molecule's structure, featuring a nitrile (-C≡N) group, a difluoromethoxy (-OCHF₂) group, and a fluorine atom on the aromatic ring, dictates its reactivity and physical behavior. The nitrile group is a polar functional group, while the fluorine substituents introduce high electronegativity, influencing the compound's electronic landscape.[1]
Core Physicochemical Properties
A summary of the key physical and chemical properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile is presented below. These properties are fundamental to its handling, storage, and application in chemical synthesis.
| Property | Value | Significance for Researchers |
| CAS Number | 221202-14-8 | Unique identifier for unambiguous compound identification. |
| Molecular Formula | C₈H₄F₃NO | Confirms the elemental composition of the molecule.[1][2] |
| Molecular Weight | 187.12 g/mol | Essential for stoichiometric calculations in chemical reactions.[1][2] |
| Appearance | Solid | Dictates appropriate handling and weighing procedures.[1] |
| Purity | Typically ≥97% | High purity is crucial for reproducible experimental results. |
| Storage Conditions | 2-8°C, Inert Gas | Indicates the need for refrigerated and moisture-free storage to ensure stability.[2] |
Structural and Spectroscopic Characterization
The definitive identification and purity assessment of 2-(Difluoromethoxy)-6-fluorobenzonitrile rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] For 2-(Difluoromethoxy)-6-fluorobenzonitrile, the IR spectrum is expected to show characteristic absorption bands:
-
Nitrile (C≡N) Stretch: A sharp and intense absorption band is anticipated in the range of 2220-2240 cm⁻¹.[4][5] The conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[5][6]
-
C-F Stretch: Strong absorption bands due to the C-F bonds of the difluoromethoxy group and the aromatic fluorine are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[7]
-
C-O-C (Ether) Stretch: The ether linkage of the difluoromethoxy group will exhibit a characteristic stretching vibration, generally in the 1050-1150 cm⁻¹ range.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it excellent for identifying fluorine-containing compounds.[9] Distinct signals are expected for the -OCHF₂ group and the aromatic fluorine, with characteristic splitting patterns due to coupling with neighboring protons and other fluorine atoms.
-
¹H NMR: The proton spectrum will show a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The aromatic protons will appear in the downfield region, with splitting patterns determined by their coupling to each other and to the adjacent fluorine atom.
-
¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will exhibit splitting due to C-F coupling. The carbon of the nitrile group will appear in its characteristic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[10]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.12.
-
Isotopic Pattern: While fluorine is monoisotopic, the presence of ¹³C will result in a small M+1 peak.[10]
-
Fragmentation: Common fragmentation patterns may involve the loss of the nitrile group, the difluoromethoxy group, or other fragments, providing further structural confirmation.
Experimental Protocols for Physical Property Determination
The following section provides standardized, step-by-step protocols for the experimental determination of the key physical properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[11] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[12]
Protocol using a Mel-Temp Apparatus:
-
Sample Preparation: Finely crush a small amount of the solid compound.
-
Capillary Loading: Tap the open end of a capillary tube into the crushed sample to load a small amount of material (2-3 mm height).
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]
-
Heating:
-
For a preliminary determination, heat the sample rapidly to get an approximate melting point.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[13]
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears.
-
Record the temperature at which the entire sample has completely melted.
-
Report the melting point as a range between these two temperatures.[13]
-
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point under reduced pressure may be a relevant property. The following is a general method for determining the boiling point of a liquid, which can be adapted for high-boiling solids.
Protocol using the Distillation Method:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.[14]
-
Sample and Boiling Chips: Place a sufficient amount of the compound (at least 5 mL if liquid) and a few boiling chips into the distilling flask.
-
Heating: Gently heat the flask.
-
Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the bottom of the side arm of the distillation head.
-
Recording the Boiling Point: Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point.[14] Record the atmospheric pressure at the time of measurement.
Solubility Assessment
Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Qualitative Solubility Testing Protocol:
-
Initial Solvent Screening:
-
Acid-Base Solubility:
-
Classification: Based on its solubility in this range of solvents, the compound can be classified, which provides insights into its polarity and the types of intermolecular forces it can engage in.
Visualizations
Workflow for Physical Property Determination
Caption: Experimental workflow for characterizing the physical and spectroscopic properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile.
Influence of Functional Groups on Physical Properties
Caption: Logical relationships between the functional groups of the compound and its key physical properties.
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